N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features a complex structure combining a benzyl group, an indole moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 7-methoxyindole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate amine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 7-methoxyindole under specific conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Final Step: The final step involves the amidation reaction to form the propanamide linkage, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or indole moieties, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it might inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide: Lacks the methoxy group on the indole ring.
N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide: Methoxy group positioned differently on the indole ring.
Uniqueness
N-(3,4-dimethoxybenzyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is unique due to the specific positioning of the methoxy groups on both the benzyl and indole moieties, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-17-8-7-15(13-19(17)27-3)14-22-20(24)10-12-23-11-9-16-5-4-6-18(26-2)21(16)23/h4-9,11,13H,10,12,14H2,1-3H3,(H,22,24) |
InChI Key |
IUDKBWJWBWSVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=C2C(=CC=C3)OC)OC |
Origin of Product |
United States |
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